molecular formula C22H38N2O11S B12058806 Isoprenaline sulfate hydrate

Isoprenaline sulfate hydrate

Cat. No.: B12058806
M. Wt: 538.6 g/mol
InChI Key: MRMQWQCNKBQAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoprenaline sulfate hydrate, also known as isoproterenol sulfate hydrate, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. It is commonly used in the treatment of bradycardia (slow heart rate), heart block, and bronchospasm during anesthesia. The compound is known for its ability to increase heart rate and cardiac output without causing vasoconstriction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoprenaline sulfate hydrate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate, 3,4-dihydroxyphenylacetone, which is then reacted with isopropylamine to form isoprenaline. The final step involves the conversion of isoprenaline to its sulfate salt form, which is then hydrated to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

Isoprenaline sulfate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoprenaline sulfate hydrate has a wide range of scientific research applications, including:

Mechanism of Action

Isoprenaline sulfate hydrate exerts its effects by binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in positive inotropic (increased force of contraction), chronotropic (increased heart rate), and bronchodilatory effects. The compound also decreases diastolic blood pressure by lowering peripheral vascular resistance .

Comparison with Similar Compounds

Isoprenaline sulfate hydrate is similar to other beta-adrenergic agonists, such as:

This compound is unique in its non-selective action on both beta-1 and beta-2 receptors, making it effective in treating a broader range of conditions .

Properties

Molecular Formula

C22H38N2O11S

Molecular Weight

538.6 g/mol

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;hydrate

InChI

InChI=1S/2C11H17NO3.H2O4S.H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);1H2

InChI Key

MRMQWQCNKBQAJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.OS(=O)(=O)O

Origin of Product

United States

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